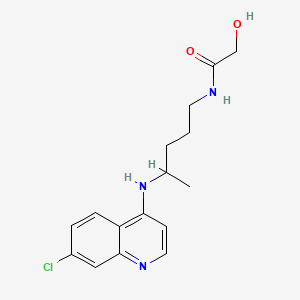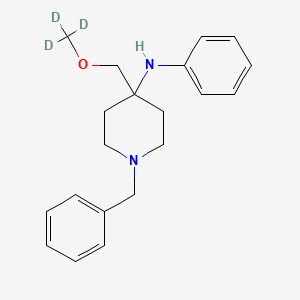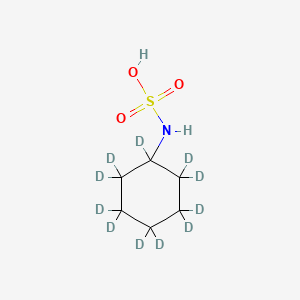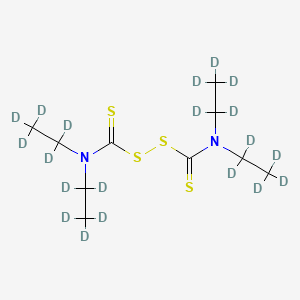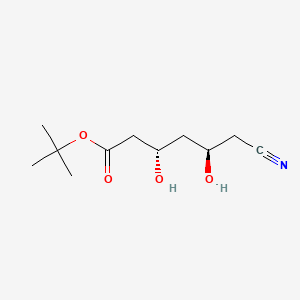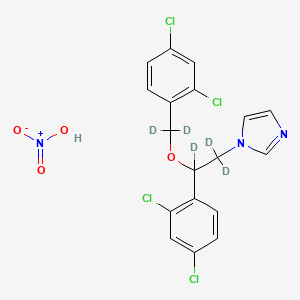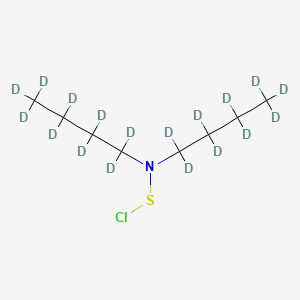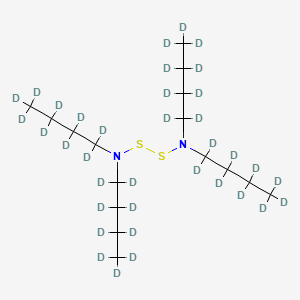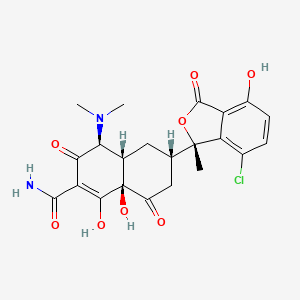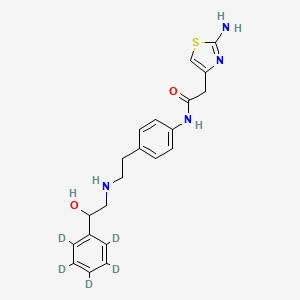
Biopterin-d3
Übersicht
Beschreibung
Biopterin-d3 is a stable isotope labelled compound with the molecular formula C9 2H3 H8 N5 O3 and a molecular weight of 240.23 .
Synthesis Analysis
Biopterin-d3 is involved in the pterin biosynthetic pathway. A sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of BH4, 7,8-dihydrobiopterin (BH2), neopterin, and sepiapterin in cerebrospinal fluid (CSF), which provides a more comprehensive evaluation of the pterin pathway .
Molecular Structure Analysis
The molecular structure of Biopterin-d3 is represented by the formula C9H11N5O3 . The InChI representation of Biopterin-d3 is InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 .
Chemical Reactions Analysis
Biopterin-d3 is involved in various chemical reactions. For instance, when the availability of BH4 is low, electron transfer in the active site of nitric oxide synthase becomes uncoupled from the oxidation of arginine. This results in the production of radical species that are capable of a direct attack on tetrahydrobiopterin, further depleting its local availability .
Physical And Chemical Properties Analysis
Biopterin-d3 has a molecular weight of 240.23 g/mol . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
Biopterin-d3 can be used as a standard in chromatographic methods such as liquid chromatography-mass spectrometry (LC-MS/MS) for the rapid and precise analysis of biopterins in various samples. This is crucial for developing fast separation techniques with excellent peak shape and resolution, which is essential in clinical diagnostics and pharmacokinetics .
Neurotransmitter Diseases Diagnosis
The analysis of biopterins, including Biopterin-d3, in cerebrospinal fluid (CSF) is often utilized to identify defects in the pterin biosynthetic pathway. Such defects can affect monoamine metabolism leading to pediatric neurotransmitter diseases. Biopterin-d3, as a deuterated standard, can enhance the accuracy of diagnostic tests .
Pain Research
In pain research, Biopterin-d3 can be used to study the role of tetrahydrobiopterin (BH4) synthesis in the development and persistence of pain following peripheral nerve injury or inflammation. It serves as a reference compound in quantifying the levels of biopterins in affected tissues .
Safety and Hazards
Zukünftige Richtungen
Research on Biopterin-d3 and related compounds is ongoing. For instance, there is interest in the field of cancer immunology and immunotherapy due to its involvement in the cytotoxic T cell response . Furthermore, there is preclinical evidence supporting a clinical role for tetrahydrobiopterin supplementation to enhance immunotherapy and radiotherapy for solid tumors .
Wirkmechanismus
Target of Action
Biopterin-d3, a deuterated variant of biopterin, is integral to the biosynthesis of tetrahydrobiopterin (BH4) . BH4 is an essential cofactor for several enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes are involved in the synthesis of the neurotransmitters dopamine, serotonin, and norepinephrine .
Mode of Action
Biopterin-d3, like its non-deuterated counterpart, plays a crucial role in the conversion of amino acids to precursors of major monoamine neurotransmitters . It acts as a cofactor for the aforementioned hydroxylase enzymes, being required for their activity as catalysts .
Biochemical Pathways
Biopterin-d3 is involved in the biosynthesis of BH4, which is integral to several biochemical pathways . BH4 serves as a cofactor for the aromatic amino acid hydroxylases PAH, TH, and TPH, which catalyze key reactions in the synthesis of the monoamines dopamine, serotonin, norepinephrine, and epinephrine . A disturbance of BH4 metabolism results in a severe depletion of all monoamine neurotransmitters .
Pharmacokinetics
It’s known that the presence of deuterium atoms can slow down the metabolic degradation of biopterin in biological systems . This allows researchers to more precisely track its distribution, interaction, and breakdown products .
Result of Action
The primary result of biopterin-d3’s action is the synthesis of the neurotransmitters dopamine, serotonin, and norepinephrine . By acting as a cofactor for the hydroxylase enzymes, biopterin-d3 facilitates the conversion of amino acids to these neurotransmitters . This plays a crucial role in various neurological functions and development .
Action Environment
It’s known that the presence of deuterium atoms in biopterin-d3 can influence its metabolic degradation
Eigenschaften
IUPAC Name |
2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-OERXLRDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675695 | |
| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biopterin-d3 | |
CAS RN |
1217838-71-5 | |
| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



